molecular formula C5HBrIN3 B11831474 3-Bromo-6-iodopyrazine-2-carbonitrile

3-Bromo-6-iodopyrazine-2-carbonitrile

Cat. No.: B11831474
M. Wt: 309.89 g/mol
InChI Key: GXVGMTWFNMJPKS-UHFFFAOYSA-N
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Description

3-Bromo-6-iodopyrazine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5HBrIN3 and a molecular weight of 309.89 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazine ring, along with a nitrile group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodopyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and iodination of pyrazine-2-carbonitrile. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-iodopyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodopyrazine-2-carbonitrile in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-iodopyrazine-2-carbonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with other halogens. This dual halogenation allows for versatile synthetic applications and the formation of diverse products .

Properties

Molecular Formula

C5HBrIN3

Molecular Weight

309.89 g/mol

IUPAC Name

3-bromo-6-iodopyrazine-2-carbonitrile

InChI

InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H

InChI Key

GXVGMTWFNMJPKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)C#N)I

Origin of Product

United States

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